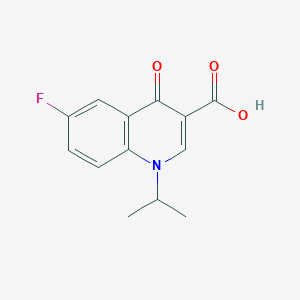

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-7(2)15-6-10(13(17)18)12(16)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLTOQMXYPAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with fluorinated ketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a precursor in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in DNA replication and repair, similar to other quinolone compounds. This inhibition can lead to the disruption of cellular processes and exhibit antimicrobial effects .

Comparison with Similar Compounds

Position 1 (R1) Substitutions

Position 6 (R6)

Position 7 (R7)

- Unsubstituted (Target) : Limits spectrum compared to piperazinyl/piperidinyl derivatives (), which enhance Gram-negative activity.

- Bulky Groups (e.g., octahydro-pyrrolopyridinyl in ): Improve potency but complicate synthesis and increase molecular weight (~427.39 g/mol in vs. ~248 g/mol estimated for the target) .

Position 8 (R8)

- Electron-Withdrawing Groups (e.g., NO2 in , CF3 in ): Enhance bactericidal activity but may reduce solubility .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Estimated at ~248 g/mol for the target, lower than analogs with complex R7/R8 substituents (e.g., 427.39 g/mol in ) .

- Solubility : The isopropyl group likely reduces aqueous solubility compared to cyclopropyl or methoxy derivatives () .

- Stability : Fluorine at R6 and the 4-oxo-3-carboxylic acid motif confer resistance to metabolic degradation, a feature shared with most analogs .

Biological Activity

6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities, particularly as an antibacterial agent. This article reviews the biological activity of this compound, highlighting its antibacterial efficacy, structure-activity relationships, and potential applications in medicine.

Chemical Structure and Properties

The compound's molecular formula is , characterized by the presence of a fluoro group and a carboxylic acid functional group that contribute to its biological properties. The structural features play a crucial role in its interaction with biological targets.

Antibacterial Activity

Research indicates that 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for several pathogens have been determined through in vitro studies.

Table 1: Antibacterial Activity of 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.4 |

| Escherichia coli | 1.0 |

| Klebsiella pneumoniae | 3.1 |

| Bacillus cereus | 25 |

| Candida albicans | >100 |

These results demonstrate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and has moderate efficacy against Gram-negative bacteria such as Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of quinolone derivatives is heavily influenced by their chemical structure. Modifications at various positions on the quinolone core can enhance or diminish antibacterial properties. For instance, the introduction of different substituents on the nitrogen atom or alterations in the carboxylic acid moiety can lead to variations in potency and spectrum of activity.

In a study conducted by researchers, derivatives of 6-fluoroquinolones were synthesized and evaluated for their antibacterial properties. The most potent compounds were identified with specific substitutions that optimized their interaction with bacterial enzymes involved in DNA replication and repair processes .

Case Studies

Several case studies have demonstrated the efficacy of 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in vivo. In one study involving murine models, the compound was administered to evaluate its protective effects against lethal doses of E. coli. The effective dose (ED50) ranged from 50 to 160 mg/kg, indicating a promising therapeutic window for further development .

Q & A

Q. What are the key considerations for optimizing the synthesis of enantiopure 6-Fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

Methodological Answer: Enantiopure synthesis can be achieved by incorporating chiral amine intermediates and protective groups to minimize racemization. For example:

- Use tert-butyl-based chiral amines (e.g., tert-butyloctahydro-pyrrolo[3,4-b]pyridine derivatives) to ensure stereochemical control during nucleophilic substitution .

- Employ Boc (tert-butoxycarbonyl) protection to stabilize intermediates, enabling crystallization-based purification instead of chromatography .

- Cyclization under alkaline conditions (e.g., NaOH/EtOH) ensures high yields of the quinoline core .

Q. How can intermediates be purified during the synthesis of this compound?

Methodological Answer:

- Crystallization: Intermediates with Boc-protected amines (e.g., compound (4aS,7aS)-tert-butyl derivatives) crystallize readily from ethanol/water mixtures, avoiding silica gel chromatography .

- Spectroscopic Monitoring: Use <sup>1</sup>H NMR to verify Boc deprotection (disappearance of tert-butyl signals at ~1.4 ppm) and FT-IR to confirm carbonyl stretches (~1700 cm<sup>-1</sup> for carboxylic acid formation) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve absolute stereochemistry using triclinic (P1) crystal systems (e.g., a = 8.378 Å, b = 9.625 Å, α = 102.99°) .

- LC-MS: Monitor molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 310 for the free acid) and assess purity (>95% by UV at 254 nm) .

Advanced Research Questions

Q. How do substituents at the 1-position (isopropyl vs. cyclopropyl) affect antibacterial activity?

Methodological Answer:

-

Structure-Activity Relationship (SAR): Compare minimum inhibitory concentrations (MICs) against gram-negative bacteria (e.g., E. coli).

-

Key Findings:

Substituent at Position 1 MIC (μg/mL) LogP Isopropyl 0.25–0.5 1.8 Cyclopropyl 0.12–0.25 1.5 - Lower LogP (cyclopropyl) correlates with improved membrane penetration .

Q. How can process-related impurities be identified and controlled during synthesis?

Methodological Answer:

Q. What advanced spectroscopic methods resolve contradictions in tautomeric forms of the 4-oxo-1,4-dihydroquinoline core?

Methodological Answer:

Q. How can the impact of fluorine substitution at position 6 on photostability be evaluated?

Methodological Answer:

- UV-Irradiation Studies: Expose the compound to 365 nm light (8 h) and monitor degradation via HPLC. Fluorine reduces π→π* transitions, increasing stability (t1/2 = 48 h vs. 12 h for non-fluorinated analogs) .

- Mass Spectrometry: Identify photodegradants (e.g., defluorinated quinoline via loss of HF, m/z 292) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.